molecular formula C6H5NS B038042 5-Ethynyl-4-methylthiazole CAS No. 111600-93-2

5-Ethynyl-4-methylthiazole

Cat. No.: B038042
CAS No.: 111600-93-2
M. Wt: 123.18 g/mol
InChI Key: QTHMRGOSYOSAOA-UHFFFAOYSA-N
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Description

5-Ethynyl-4-methylthiazole is a useful research compound. Its molecular formula is C6H5NS and its molecular weight is 123.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • S-Alkyl Derivatives Synthesis : A study synthesized S-alkylderivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol, providing a promising route for the pharmaceutical industry to explore biologically relevant compounds (Hotsulia & Kulish, 2020).

  • Antimicrobial and Docking Activities : Research successfully designed and synthesized 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives, demonstrating their antimicrobial and docking activities using QSAR, toxicokinetics, and docking studies (Kadam, 2023).

  • Antimicrobial and Enzyme Inhibitor Properties : Methyl-substituted 2-aminothiazole complexes show promising antimicrobial, enzyme inhibitor, and free radical scavenging properties against various bacteria and fungi (Khan et al., 2019).

  • Treatment of Spinal Cord Injuries : Clomethiazole, a pharmaceutical composition containing 5-(2-chloroethyl)-4-methylthiazole, has been used to prevent and treat spinal cord injuries (Davis, 1954).

  • Synthesis of 5-(2-chloroethyl)-4-methylthiazole : A study presented a synthesis approach using phosphorus pentachloride, offering a more readily available reagent for heminevrin synthesis (Antonov et al., 1999).

  • Corrosion Inhibition : Triazole derivatives, particularly 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol, effectively inhibit copper corrosion in acidic solution, suggesting an application in material sciences (Sudheer & Quraishi, 2013).

  • Antitubercular Activity : New 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives show promising antitubercular activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for further optimization and development (Shinde et al., 2019).

Future Directions

The future directions for the research on 5-Ethynyl-4-methylthiazole could involve further optimization and development of new therapeutic agents, given its potential antimycobacterial activity . Additionally, the synthesis of new hybrid architectures of two or more bioactive scaffolds is a powerful tool used in new drug discovery . Therefore, the synthesis of new compounds containing the this compound moiety could be a promising direction for future research .

Properties

IUPAC Name

5-ethynyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHMRGOSYOSAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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